molecular formula C17H13F2NO2S B2540947 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide CAS No. 2034456-83-0

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide

Cat. No.: B2540947
CAS No.: 2034456-83-0
M. Wt: 333.35
InChI Key: XSWLAFOFTZDPJW-UHFFFAOYSA-N
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Description

“N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,4-difluorobenzamide” is a complex organic compound. It contains a benzothiophene moiety, which is a polycyclic aromatic compound that consists of a benzene ring fused to a thiophene ring . This compound also contains a difluorobenzamide group, which is a benzamide derivative with two fluorine atoms attached to the benzene ring.


Synthesis Analysis

The synthesis of benzothiophene derivatives can be achieved through various methods such as the Suzuki-Miyaura reaction . A one-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides has also been reported .


Physical and Chemical Properties Analysis

The physical and chemical properties of “N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,4-difluorobenzamide” would depend on its exact molecular structure. Benzothiophene derivatives generally have high photo-reaction efficiency and strong fatigue resistance .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of benzo[b]thiophene derivatives, including those related to N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,4-difluorobenzamide, often involves innovative approaches to incorporate functional groups that may enhance biological activity. One method for synthesizing 2-aryl-3-substituted benzo[b]thiophenes directly from the benzo[b]thiophene core utilizes an aromatic nucleophilic substitution reaction and Heck-type coupling. This methodology yields derivatives with potential biological activities, showcasing the chemical versatility and functionalization capacity of the benzo[b]thiophene scaffold (David et al., 2005).

Potential Biological Activities

Compounds bearing the benzo[b]thiophene moiety, including variations such as N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,4-difluorobenzamide, have been explored for their potential biological activities. For instance, derivatives of N-hydroxy-4-(3-phenylpropanamido)benzamide, which share structural similarities with the compound , have shown inhibitory activity against histone deacetylases (HDACs). These activities suggest potential therapeutic applications in cancer treatment, as demonstrated by their antiproliferative activity against various cancer cell lines (Jiao et al., 2009).

Structural Characteristics and Applications

The structural analysis and characterization of benzo[b]thiophene derivatives provide insights into their potential applications in drug design and development. The study of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides has revealed variations in molecular conformations and supramolecular aggregation modes. These findings underscore the importance of structural characteristics in dictating the biological activities and interactions of such compounds (Sagar et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. Benzothiophene derivatives have been studied for their potential biological activities , but the specific effects of this compound would depend on its exact structure and the biological system in which it is used.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and the conditions under which it is used. Benzothiophene derivatives can be hazardous and may cause skin and eye irritation, and respiratory system toxicity .

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO2S/c18-13-6-5-10(7-14(13)19)17(22)20-8-15(21)12-9-23-16-4-2-1-3-11(12)16/h1-7,9,15,21H,8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWLAFOFTZDPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C3=CC(=C(C=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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